REACTION_SMILES
|
[C:12]([CH2:13][CH2:14][CH2:15][CH3:16])(=[O:17])[Cl:18].[C:3]([CH2:4][C:5](=[O:6])[CH3:7])(=[O:8])[O:9][CH2:10][CH3:11].[H-:1].[Na+:2]>>[C:3]([CH:4]([C:5](=[O:6])[CH3:7])[C:12]([CH2:13][CH2:14][CH2:15][CH3:16])=[O:17])(=[O:8])[O:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(=O)C(C(C)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |